2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester
CAS No.: 2121513-56-0
Cat. No.: VC11673543
Molecular Formula: C13H15BBrF3O2
Molecular Weight: 350.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121513-56-0 |
|---|---|
| Molecular Formula | C13H15BBrF3O2 |
| Molecular Weight | 350.97 g/mol |
| IUPAC Name | 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 |
| Standard InChI Key | IDUZBJPSTPAOJJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with bromine and at the 3-position with a trifluoromethyl (-CF₃) group. The boronic acid moiety is protected as a pinacol ester, forming a stable 1,3,2-dioxaborolane ring. This protection enhances the compound’s stability against protodeboronation and oxidation, making it suitable for prolonged storage and rigorous reaction conditions .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 2121513-56-0 |
| Molecular Formula | C₁₃H₁₅BBrF₃O₂ |
| Molar Mass | 350.97 g/mol |
| Boron Content | ~3.1% (theoretical) |
| Appearance | Colorless to pale yellow crystalline solid |
| Stability | Stable under inert atmosphere; hygroscopic |
The electron-withdrawing trifluoromethyl group significantly influences the compound’s reactivity by polarizing the aromatic ring, directing subsequent cross-coupling reactions to specific positions .
Synthesis and Preparation
General Synthetic Routes
The synthesis of 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester typically proceeds via two primary pathways:
-
Lithiation-Borylation: A 2-bromo-3-trifluoromethylbenzene derivative undergoes lithiation at low temperatures (-78°C) using i-PrMgCl, followed by quenching with boron triethylate (B(OEt)₃). Subsequent esterification with pinacol yields the target compound .
-
Pd-Catalyzed Miyaura Borylation: Direct borylation of 2-bromo-3-trifluoromethylbenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | i-PrMgCl, THF/Et₂O, -78°C | Generate aryl magnesium bromide |
| 2 | B(OEt)₃, 0°C → RT | Introduce boron moiety |
| 3 | Pinacol, HCl (aq), RT | Esterification |
| 4 | Column chromatography (PE/EtOAc) | Purification |
Yields for this method typically range from 50–70%, with purity confirmed via ¹H/¹³C NMR and GC-MS .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile partner in Suzuki reactions, enabling the construction of biaryl systems. For example, coupling with 4-methoxyphenylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis produces 2-bromo-3-trifluoromethyl-4’-methoxybiphenyl in 85% yield . The bromine substituent remains intact during coupling, allowing sequential functionalization.
Benzyne Generation and Cyclization
In pioneering work by García-López and Greaney, 2-bromophenylboronic esters act as benzyne precursors via Pd-catalyzed elimination. Applying this methodology, 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester undergoes intramolecular cyclization to form trifluoromethyl-substituted triphenylene derivatives, key intermediates in organic electronics .
Equation 1: Benzyne-Mediated Cyclization
Reaction conditions: Toluene, 110°C, 12 h .
Functional Group Compatibility
| Exposure Route | Protective Measures |
|---|---|
| Inhalation | Use fume hood; wear N95 mask |
| Skin Contact | Nitrile gloves; lab coat |
| Storage | Argon atmosphere; desiccator, -20°C |
Recent Advances and Future Directions
Catalytic Asymmetric Transformations
Recent efforts focus on enantioselective couplings using chiral Pd catalysts. For instance, (R)-BINAP/Pd systems convert the boronic ester into axially chiral biaryls, potential precursors to pharmaceuticals .
Materials Science Applications
The trifluoromethyl group’s electron-deficient nature makes the compound valuable in synthesizing n-type semiconductors. Hybrid perovskites incorporating boron-aryl motifs exhibit enhanced charge mobility in thin-film transistors .
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